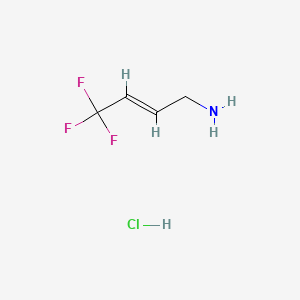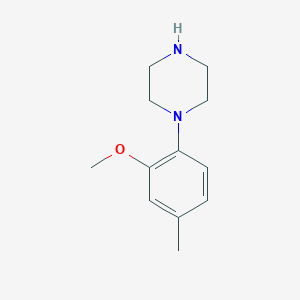
1-(2-Methoxy-4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxy-4-methylphenyl)piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl ring, which is further connected to a piperazine moiety. It is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-4-methylphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylphenylamine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality.
化学反应分析
Types of Reactions: 1-(2-Methoxy-4-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
1-(2-Methoxy-4-methylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals, as well as in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(2-Methoxy-4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. For example, it may modulate the activity of serotonin or dopamine receptors, leading to changes in mood, cognition, and behavior.
相似化合物的比较
1-(2-Methoxyphenyl)piperazine: Lacks the methyl group on the phenyl ring.
1-(4-Methoxyphenyl)piperazine: The methoxy group is positioned differently on the phenyl ring.
1-(2,3-Dichlorophenyl)piperazine: Contains chlorine substituents instead of methoxy and methyl groups.
Uniqueness: 1-(2-Methoxy-4-methylphenyl)piperazine is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may result in distinct pharmacological properties and potential therapeutic applications compared to other piperazine derivatives.
属性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
1-(2-methoxy-4-methylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-11(12(9-10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |
InChI 键 |
DGJIEOYZRNNVDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


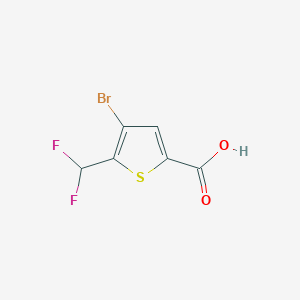
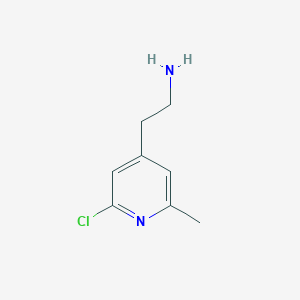
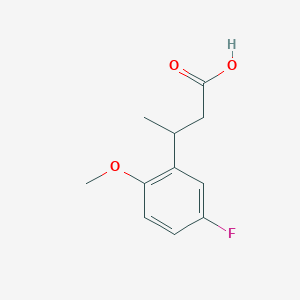

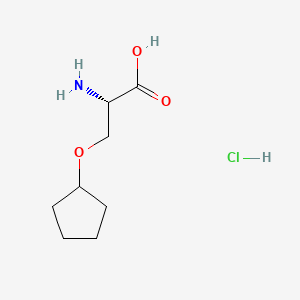
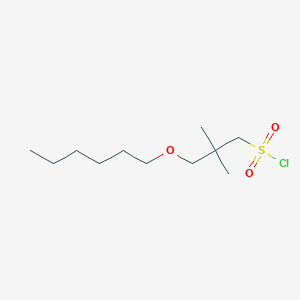
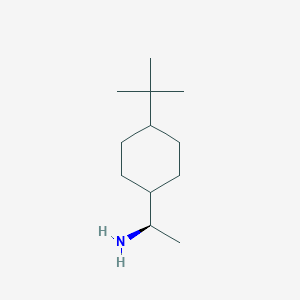
![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)
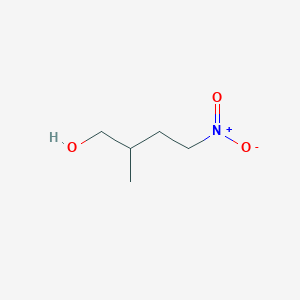
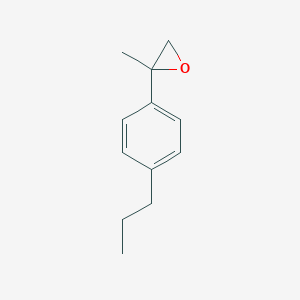
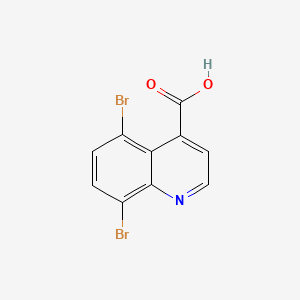

![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
